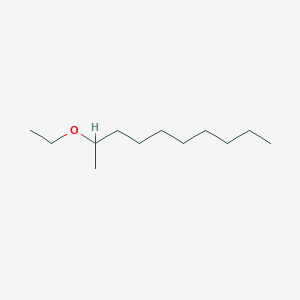
2-Ethoxydecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxydecane is an organic compound with the molecular formula C12H26O. It is a member of the ether family, characterized by an oxygen atom connected to two alkyl or aryl groups. This compound is a colorless liquid at room temperature and is known for its relatively low boiling point and moderate solubility in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Ethoxydecane can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide. The reaction typically proceeds as follows: [ \text{R-O}^- + \text{R’-X} \rightarrow \text{R-O-R’} + \text{X}^- ] In this case, sodium ethoxide (NaOEt) reacts with 1-bromodecane (C10H21Br) under reflux conditions to produce this compound.
Industrial Production Methods: On an industrial scale, this compound can be produced through a similar process but with optimized conditions to ensure higher yields and purity. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is purified through distillation.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethoxydecane undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or halide ions (Cl-, Br-) are commonly used.
Major Products Formed:
Oxidation: Decanoic acid or decanal.
Reduction: 2-Decanol.
Substitution: Various substituted ethers depending on the nucleophile used.
Applications De Recherche Scientifique
2-Ethoxydecane has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: It is studied for its potential effects on biological membranes and cellular processes.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to dissolve various pharmaceutical compounds.
Industry: It is used in the production of lubricants, surfactants, and as an intermediate in the synthesis of other chemicals.
Mécanisme D'action
The mechanism by which 2-Ethoxydecane exerts its effects involves its interaction with cellular membranes. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and ion transport. The molecular targets include membrane proteins and phospholipids, which are crucial for maintaining cellular homeostasis.
Comparaison Avec Des Composés Similaires
2-Methoxydecane: Similar in structure but with a methoxy group instead of an ethoxy group.
2-Propoxydecane: Contains a propoxy group instead of an ethoxy group.
2-Butoxydecane: Contains a butoxy group instead of an ethoxy group.
Comparison: 2-Ethoxydecane is unique due to its specific balance of hydrophobic and hydrophilic properties, making it an effective solvent for a wide range of compounds. Compared to 2-Methoxydecane, it has a higher boiling point and greater solubility in non-polar solvents. Compared to 2-Propoxydecane and 2-Butoxydecane, it has a lower molecular weight and different reactivity profiles, making it suitable for specific industrial applications.
Propriétés
Numéro CAS |
55962-01-1 |
|---|---|
Formule moléculaire |
C12H26O |
Poids moléculaire |
186.33 g/mol |
Nom IUPAC |
2-ethoxydecane |
InChI |
InChI=1S/C12H26O/c1-4-6-7-8-9-10-11-12(3)13-5-2/h12H,4-11H2,1-3H3 |
Clé InChI |
CZMGLSVUJWHROB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



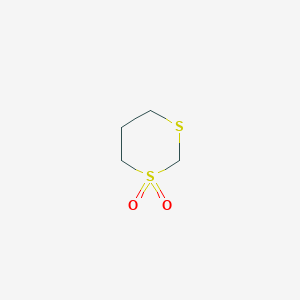
![N-[2-(4-Chlorophenoxy)phenyl]-1,1-difluoromethanesulfonamide](/img/structure/B14627438.png)

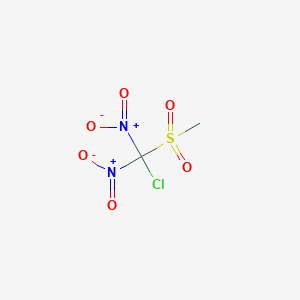
![3-[(Morpholin-4-yl)methyl]oxolan-2-one](/img/structure/B14627466.png)
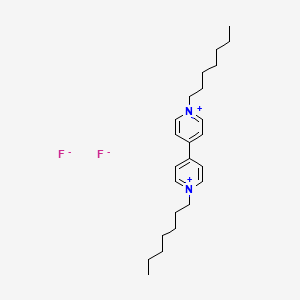

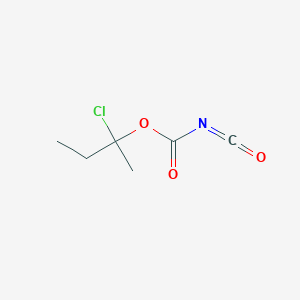
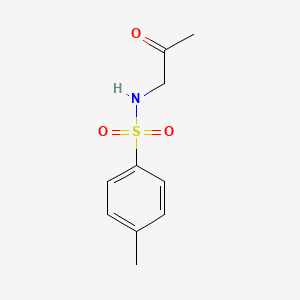
![7,8-Dihydro-5h-benzo[7]annulene-5,9(6h)-dione](/img/structure/B14627514.png)
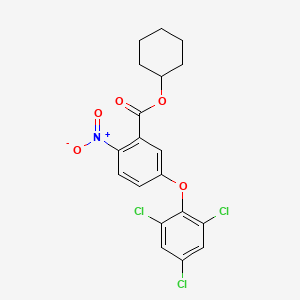
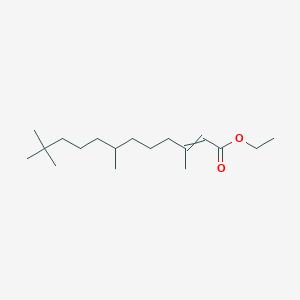
![Trimethoxy[(propylsulfanyl)methyl]silane](/img/structure/B14627530.png)
